molecular formula C16H13FN2OS B10874735 (2E)-3-(4-fluorophenyl)-N-(phenylcarbamothioyl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(phenylcarbamothioyl)prop-2-enamide

Cat. No.: B10874735
M. Wt: 300.4 g/mol
InChI Key: MLEOFUIJZSPMGX-DHZHZOJOSA-N
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Description

N-[3-(4-Fluorophenyl)acryloyl]-N’-phenylthiourea is an organic compound characterized by the presence of a fluorophenyl group, an acryloyl group, and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, phenylisothiocyanate, and acryloyl chloride.

    Formation of Intermediate: 4-Fluorobenzaldehyde reacts with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)acryloyl chloride.

    Final Product Formation: The intermediate 3-(4-fluorophenyl)acryloyl chloride is then reacted with phenylisothiocyanate to yield N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Chlorophenyl)acryloyl]-N’-phenylthiourea
  • N-[3-(4-Methylphenyl)acryloyl]-N’-phenylthiourea
  • N-[3-(4-Bromophenyl)acryloyl]-N’-phenylthiourea

Uniqueness

N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it distinct from its analogs with different substituents.

This detailed overview provides a comprehensive understanding of N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(phenylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C16H13FN2OS/c17-13-9-6-12(7-10-13)8-11-15(20)19-16(21)18-14-4-2-1-3-5-14/h1-11H,(H2,18,19,20,21)/b11-8+

InChI Key

MLEOFUIJZSPMGX-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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